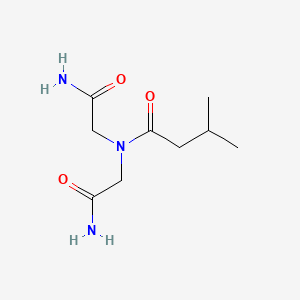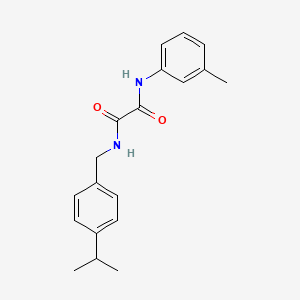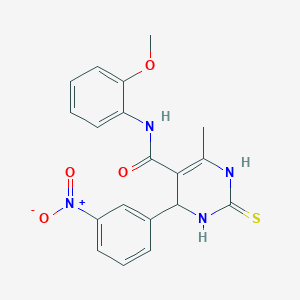![molecular formula C21H27N3O B4988624 N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B4988624.png)
N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones. This leads to increased insulin secretion and decreased glucagon secretion, which helps to regulate blood sugar levels.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors involves the inhibition of the enzyme N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine, which is responsible for the degradation of incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and inhibit glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been shown to have various biochemical and physiological effects. They increase insulin secretion, decrease glucagon secretion, and improve glucose uptake in peripheral tissues. They also reduce inflammation, oxidative stress, and apoptosis in various organs and tissues. In addition, N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been shown to improve endothelial function, reduce blood pressure, and lower the risk of cardiovascular events.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have several advantages for use in lab experiments. They are relatively easy to synthesize and purify, and they have well-characterized mechanisms of action. They are also widely available and have been extensively studied in both in vitro and in vivo models. However, there are also some limitations to the use of N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors in lab experiments. They can be expensive, and their effects can be influenced by various factors such as age, sex, and diet.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors. One area of interest is the development of more potent and selective inhibitors with fewer side effects. Another area of interest is the investigation of the long-term effects of N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors on cardiovascular outcomes, as well as their potential use in the treatment of other diseases such as Alzheimer's disease and cancer. Finally, the use of N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors in combination with other drugs for the treatment of type 2 diabetes is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors involves the use of various chemical reactions and processes. One common method is the reaction of a piperidine derivative with a pyridine derivative in the presence of a suitable catalyst and solvent. The resulting compound is then further purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes. They have been shown to improve glycemic control, reduce HbA1c levels, and lower the risk of cardiovascular events in patients with diabetes. In addition, N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine inhibitors have been investigated for their potential use in the treatment of other diseases such as Alzheimer's disease, cancer, and inflammatory disorders.
Propriétés
IUPAC Name |
1-[3-(3,4-dimethylanilino)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-5-7-19(14-17(16)2)23-20-4-3-13-24(15-20)21(25)8-6-18-9-11-22-12-10-18/h5,7,9-12,14,20,23H,3-4,6,8,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIBEOMLIRDUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CCC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(4-ethylphenoxy)ethanone hydrochloride](/img/structure/B4988546.png)
![2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid](/img/structure/B4988554.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988562.png)
![4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4988568.png)
![2-ethoxyethyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4988578.png)
![1-(3-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4988582.png)
![methyl 4-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}butanoate](/img/structure/B4988591.png)
![3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4988600.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988607.png)


![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)

![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B4988654.png)